molecular formula C12H27BO3 B3368946 Tri-sec-butyl borate CAS No. 22238-17-1

Tri-sec-butyl borate

Cat. No.: B3368946
CAS No.: 22238-17-1
M. Wt: 230.15 g/mol
InChI Key: MOFPNEADTSBYFQ-UHFFFAOYSA-N
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Description

Tri-sec-butyl borate is a boron-based compound with the molecular formula C12H27BO3. It is a colorless and odorless liquid that is soluble in organic solvents and has a boiling point of 145-146°C. This compound has attracted significant attention due to its unique properties and wide range of applications in various fields.

Preparation Methods

Tri-sec-butyl borate can be synthesized through the reaction of boric acid (H3BO3) with sec-butanol under controlled conditions. The reaction typically involves heating the mixture to facilitate the esterification process, resulting in the formation of this compound and water as a byproduct . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Tri-sec-butyl borate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boric acid and sec-butyl alcohol.

    Reduction: It can be reduced to form boron-containing compounds.

    Substitution: It can undergo substitution reactions with other alcohols or amines to form different borate esters.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as Lewis acids. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tri-sec-butyl borate has been widely used in scientific research as a boron source for the synthesis of boron-containing compounds. Some of its applications include:

    Chemistry: It is used in the synthesis of boron-doped graphene, boron nitride nanotubes, and boron-containing polymers.

    Medicine: It is being explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used as a catalyst in organic reactions, such as the Suzuki coupling reaction and the Heck reaction.

Mechanism of Action

Tri-sec-butyl borate acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This property makes it an excellent catalyst for organic reactions. It can also form complexes with other molecules, such as alcohols and amines, through coordination bonds. The molecular targets and pathways involved in its mechanism of action depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Tri-sec-butyl borate can be compared with other borate esters, such as tri-n-butyl borate and tri-isobutyl borate. While all these compounds share similar chemical properties, this compound is unique due to its specific structure and reactivity. For example:

    Tri-n-butyl borate: Has a similar molecular formula but different structural arrangement, leading to variations in reactivity and applications.

    Tri-isobutyl borate: Also has a similar molecular formula but different steric effects due to the isobutyl groups, affecting its reactivity and use in different reactions.

Properties

IUPAC Name

tributan-2-yl borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BO3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFPNEADTSBYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC(C)CC)(OC(C)CC)OC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944882
Record name Tributan-2-yl borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22238-17-1
Record name Tris(1-methylpropyl) borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22238-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boric acid, tri-sec-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022238171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributan-2-yl borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-sec-butyl borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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